![molecular formula C12H8Cl2F3N3O B2406645 5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-87-3](/img/structure/B2406645.png)
5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8Cl2F3N3O and its molecular weight is 338.11. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and its derivatives have been explored for their potential antitumor activities. Xin (2012) reported the synthesis of a structurally similar compound, displaying promising antitumor properties in vivo, showcasing the potential of this chemical class in cancer treatment Z. Xin.
Antiobesity Activity
Compounds closely related to 5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been synthesized and shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests a potential application in managing obesity Srivastava et al., 2007.
Insecticidal Activities
A range of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for insecticidal activities against various pests. Notably, certain derivatives have shown potent insecticidal activities, highlighting their potential as agricultural pest control agents Wu et al., 2017.
Nematocidal Evaluation
Derivatives of 5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have also been evaluated for their nematocidal activity. Although displaying weak fungicidal activity, some compounds have shown promising results against M. incognita, indicating potential applications in nematode pest management Zhao et al., 2017.
Glycine Transporter 1 Inhibition
Research has identified structurally similar compounds as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1). These compounds exhibited significant GlyT1 inhibitory activity and favorable pharmacokinetics profiles, suggesting potential applications in neurological conditions Yamamoto et al., 2016.
Mechanism of Action
Target of Action
Similar compounds have shown activity against mycobacterium tuberculosis (mtb) and cancer cell lines .
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . The presence of electron-donating and electron-withdrawing groups on the phenyl ring seems to favor inhibitory activity against these targets .
Biochemical Pathways
Derivatives of similar compounds have shown potential in altering the lifespan of eukaryotic organisms , suggesting an impact on cellular aging and growth pathways.
Pharmacokinetics
Similar compounds have been suggested to have a longer half-life, higher bioavailability, and potentially more cost-effective compared to innovative medicines found by standard drug design and development methods .
Result of Action
Similar compounds have shown cytotoxic effects on cancer cell lines and inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .
Action Environment
The development of new molecular scaffolds to combat drug resistance is a common strategy, suggesting that the efficacy of this compound could be influenced by the presence of drug-resistant strains .
properties
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O/c1-20-10(14)8(9(19-20)12(15,16)17)11(21)18-7-4-2-3-6(13)5-7/h2-5H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCNRUUARUIANV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.